molecular formula C18H32N2O5S B13433624 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin

Cat. No.: B13433624
M. Wt: 388.5 g/mol
InChI Key: QPFZILNRTDNTHL-OQMJSNTDSA-N
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Description

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:

    Chemistry: It can be used as a starting material for the synthesis of other compounds.

    Biology: It can be used to study the effects of structural modifications on antibiotic activity.

    Medicine: It can be investigated for its potential as a new antibiotic with improved properties.

    Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.

Mechanism of Action

The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparison with Similar Compounds

Similar Compounds

    Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.

    Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.

    Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.

Uniqueness

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.

Properties

Molecular Formula

C18H32N2O5S

Molecular Weight

388.5 g/mol

IUPAC Name

(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1

InChI Key

QPFZILNRTDNTHL-OQMJSNTDSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O

Origin of Product

United States

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